1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one
Overview
Description
1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . This compound is characterized by the presence of a cyclopropyl group, a dimethylamino group, and a propenone moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one typically involves the reaction of cyclopropyl ketone with dimethylamine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the cyclopropyl ketone, followed by the addition of dimethylamine to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired products are formed efficiently.
Scientific Research Applications
1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various chemical studies.
Biology: The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts unique reactivity, allowing the compound to participate in ring-opening reactions and other transformations. The dimethylamino group can act as a nucleophile or base, facilitating various chemical reactions. The propenone moiety provides a site for conjugation and further functionalization, enhancing the compound’s versatility in different applications .
Comparison with Similar Compounds
1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one can be compared with other similar compounds, such as:
1-Cyclopropyl-3-(methylamino)-2-propen-1-one: This compound has a methylamino group instead of a dimethylamino group, resulting in different reactivity and applications.
1-Cyclopropyl-3-(ethylamino)-2-propen-1-one:
1-Cyclopropyl-3-(dimethylamino)-2-buten-1-one: The butenone moiety introduces additional reactivity and functionalization possibilities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
(E)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-9(2)6-5-8(10)7-3-4-7/h5-7H,3-4H2,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYKNHAWLDLWBM-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207839-99-3 | |
Record name | (2E)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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